molecular formula C7H14O2 B8275033 4-Cyclopropylbutane-1,3-diol

4-Cyclopropylbutane-1,3-diol

Cat. No. B8275033
M. Wt: 130.18 g/mol
InChI Key: ZNHLJVBIPSHRCL-UHFFFAOYSA-N
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Patent
US07879808B2

Procedure details

A solution of 3.23 g (13.91 mmol) of the title compound in step (i) of Example XA1 in tetrahydrofuran (31.3 ml) was cooled to 0° C. Lithiumaluminum hydride (2.11 g, 55.62 mmol) was then added thereto, and the mixture was stirred for 2.5 hr. Thereafter, the reaction solution was stirred at room temperature for one hr. Lithium aluminum hydride (0.528 g, 13.91 mmol) was added thereto, and the mixture was stirred at room temperature for one hr. A saturated aqueous sodium potassium tartrate solution was added thereto, and the mixture was extracted with diethyl ether. The extract was dried over anhydrous sodium sulfate and was then filtered. The filtrate was concentrated at a low temperature under the reduced pressure. The residue was purified by column chromatography on silica gel (hexane:diethyl ether=1:1 to 1:4) to give the title compound as a crude product.
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
0.528 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
31.3 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([CH:10]([CH:12]([C:14]([O-])=O)[OH:13])O)([O-])=[O:8].[K+].[Na+].O1[CH2:23][CH2:22][CH2:21]C1>>[CH:21]1([CH2:14][CH:12]([OH:13])[CH2:10][CH2:7][OH:8])[CH2:22][CH2:23]1 |f:0.1.2.3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
2.11 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
0.528 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
Step Four
Name
Quantity
31.3 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was cooled to 0° C
STIRRING
Type
STIRRING
Details
Thereafter, the reaction solution was stirred at room temperature for one hr
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for one hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated at a low temperature under the reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (hexane:diethyl ether=1:1 to 1:4)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C1(CC1)CC(CCO)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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